(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE
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Overview
Description
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyano, dimethylphenyl, and methoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acrylamide Backbone: This involves the reaction of an appropriate acrylamide precursor with a cyano group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the cyano group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Radical-triggered translocation compounds: Involve similar functional group transformations.
Uniqueness
What sets (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-5-8-22(9-6-18)17-30-24-12-10-21(11-13-24)15-23(16-27)26(29)28-25-14-19(2)4-7-20(25)3/h4-15H,17H2,1-3H3,(H,28,29)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGYKMFOCUZDNV-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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